Ceftriaxon-Dinatriumsalz-Hemiheptahydrat

Übersicht

Beschreibung

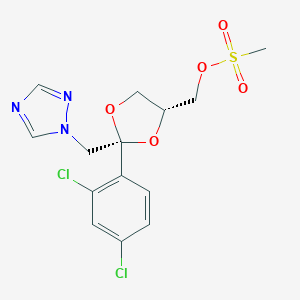

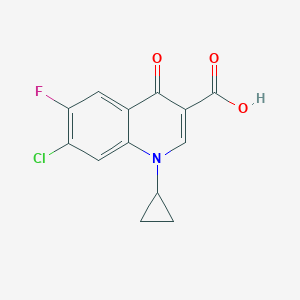

Ceftriaxone disodium salt hemiheptahydrate is a third-generation cephalosporin antibiotic. It is widely used for the treatment of bacterial infections in various parts of the body, including the respiratory tract, skin, soft tissue, and urinary tract . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Ceftriaxone disodium salt hemiheptahydrate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity of beta-lactam antibiotics.

Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cell walls.

Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.

Industry: It is used in the development of new antibiotic formulations and delivery systems.

Wirkmechanismus

Target of Action

Ceftriaxone disodium salt hemiheptahydrate, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the peptidoglycan layer of bacterial cell walls .

Mode of Action

The compound works by inhibiting the mucopeptide synthesis in the bacterial cell wall . The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane . These enzymes are involved in cell-wall synthesis and cell division .

Biochemical Pathways

By inhibiting the PBPs, ceftriaxone disrupts the synthesis of the peptidoglycan layer of bacterial cell walls . This inhibition prevents peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis .

Pharmacokinetics

Ceftriaxone has a very long half-life compared to other cephalosporins and is highly penetrable into the meninges, eyes, and inner ear . Its long half-life allows for the convenience of daily or twice-daily dosing .

Result of Action

The result of ceftriaxone’s action is the effective killing or slowing of the growth of both Gram-positive and Gram-negative bacteria . It exhibits good activity against multi-drug resistant Enterobacteriaceae .

Action Environment

The action of ceftriaxone can be influenced by environmental factors such as the presence of other bacteria and the specific site of infection. It is generally effective in various locations, such as in the respiratory tract, skin, soft tissue, and urinary tract .

Safety and Hazards

Ceftriaxone disodium salt hemiheptahydrate may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

There is ongoing research into the formulation of Ceftriaxone Sodium, with a focus on evaluating the consistency of ceftriaxone sodium for injection and replicating the formulation . The solution clarity of the formulation, another key aspect, is addressed by controlling the leachable components found in rubber closures used in the packaging . The time to achieve therapeutic efficacy of the preparation could be preliminarily evaluated by determining the rates of salt formation and protein binding .

Biochemische Analyse

Biochemical Properties

Ceftriaxone disodium salt hemiheptahydrate interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of the peptidoglycan layer of bacterial cell walls . By inactivating these proteins, it inhibits peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis of the bacteria .

Cellular Effects

Ceftriaxone disodium salt hemiheptahydrate has a significant impact on various types of cells and cellular processes. It is known to exhibit antibiotic activity against gram-negative bacteria . It also has neuroprotective effects, as it is thought to increase EAAT2 pump expression in the central nervous system and reduce glutamatergic toxicity .

Molecular Mechanism

The molecular mechanism of action of Ceftriaxone disodium salt hemiheptahydrate involves the inactivation of penicillin-binding proteins, which are crucial for the synthesis of the peptidoglycan layer of bacterial cell walls . This inactivation inhibits peptidoglycan cross-linkage, leading to the destruction of the cell wall and subsequent lysis of the bacteria .

Temporal Effects in Laboratory Settings

Ceftriaxone disodium salt hemiheptahydrate is soluble in water to 100 mM and can be stored at +4°C for up to 12 months . It is recommended that solutions be prepared and used on the same day, but if necessary, stock solutions can be stored as aliquots in tightly sealed vials at -20°C for up to one month .

Dosage Effects in Animal Models

Ceftriaxone disodium salt hemiheptahydrate has been shown to suppress traumatic brain injury-induced brain edema and cognitive function deficits in animal models . It also attenuates the development of dependence and abstinence-induced withdrawal in animal models of substance abuse .

Metabolic Pathways

Ceftriaxone disodium salt hemiheptahydrate disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, a process that involves several enzymes and cofactors

Transport and Distribution

It is known to be highly penetrable into the meninges, eyes, and inner ear , suggesting that it may interact with specific transporters or binding proteins.

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the bacterial cell wall where it interacts with penicillin-binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ceftriaxone disodium salt hemiheptahydrate is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the following steps:

Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.

Introduction of the thiazole ring: This step involves the incorporation of a thiazole ring into the beta-lactam structure.

Formation of the disodium salt: The final step involves the conversion of the compound into its disodium salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of ceftriaxone disodium salt hemiheptahydrate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.

Purification steps: These include crystallization, filtration, and drying to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Ceftriaxone disodium salt hemiheptahydrate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the beta-lactam ring in the presence of water, leading to the inactivation of the antibiotic.

Oxidation and Reduction: These reactions can modify the functional groups present in the compound, affecting its stability and activity.

Substitution Reactions: These involve the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Water: For hydrolysis reactions.

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include:

Degraded products: From hydrolysis, which are inactive forms of the antibiotic.

Oxidized or reduced derivatives: Which may have altered activity or stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

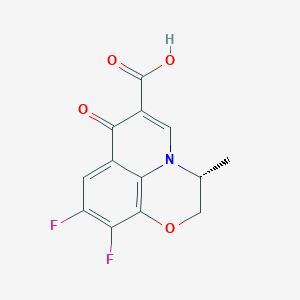

Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.

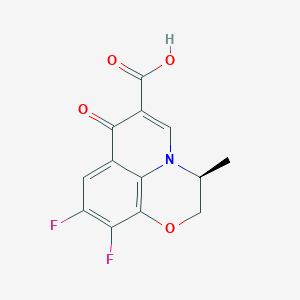

Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to ceftriaxone.

Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity.

Uniqueness

Ceftriaxone disodium salt hemiheptahydrate is unique due to its long half-life, which allows for once-daily dosing. It also has excellent penetration into the meninges, eyes, and inner ear, making it effective for treating infections in these areas .

Eigenschaften

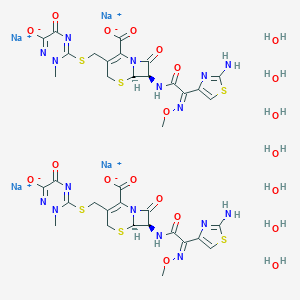

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftriaxone disodium salt hemiheptahydrate involves the reaction of ceftriaxone with sodium hydroxide and disodium hydrogen phosphate followed by crystallization with water.", "Starting Materials": [ "Ceftriaxone", "Sodium hydroxide", "Disodium hydrogen phosphate", "Water" ], "Reaction": [ "Ceftriaxone is dissolved in water", "Sodium hydroxide is added to the solution and the mixture is stirred", "Disodium hydrogen phosphate is added to the mixture and stirred", "The mixture is heated and stirred until a clear solution is obtained", "The solution is cooled and the pH is adjusted to 6.5-7.5", "The solution is seeded with Ceftriaxone disodium salt hemiheptahydrate and stirred", "The mixture is allowed to stand for several hours to allow for crystallization", "The crystals are filtered and dried to obtain Ceftriaxone disodium salt hemiheptahydrate" ] } | |

| Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. | |

CAS-Nummer |

104376-79-6 |

Molekularformel |

C18H19N8NaO8S3 |

Molekulargewicht |

594.6 g/mol |

IUPAC-Name |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C18H18N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;1H2/q;+1;/p-1/b24-8+;;/t9-,15-;;/m1../s1 |

InChI-Schlüssel |

GSFNZSQZXKBTJB-GNXCPKRQSA-M |

Isomerische SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |

SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |

Aussehen |

White to Off White Solid |

melting_point |

>155 °C |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

73384-59-5 (Parent) |

Synonyme |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of ceftriaxone disodium salt hemiheptahydrate and how is it synthesized?

A1: While the abstract doesn't provide the full chemical structure of ceftriaxone disodium salt hemiheptahydrate, it describes its synthesis []. The compound is synthesized by reacting 7-amino-3-{[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4- triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thioester (MAEM) in the presence of a base like trimethylamine. This reaction yields ceftriaxone disodium salt hemiheptahydrate.

Q2: What makes this specific synthesis method advantageous according to the research?

A2: The research highlights that this method provides a more "economical and easy" way to obtain ceftriaxone disodium salt hemiheptahydrate []. This suggests that compared to other potential synthesis routes, this method may be more cost-effective due to factors like cheaper reagents or simpler reaction conditions, making it potentially more suitable for large-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)